Chlorpropham

Description

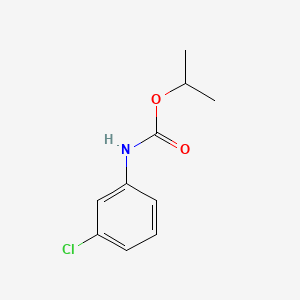

Chlorpropham is a carbamate ester that is the isopropyl ester of 3-chlorophenylcarbamic acid. It has a role as a herbicide and a plant growth retardant. It is a carbamate ester, a member of benzenes and a member of monochlorobenzenes.

This compound is a carbamate pesticide. Carbamate pesticides are derived from carbamic acid and kill insects in a similar fashion as organophosphate insecticides. They are widely used in homes, gardens and agriculture. The first carbamate, carbaryl, was introduced in 1956 and more of it has been used throughout the world than all other carbamates combined. Because of carbaryl's relatively low mammalian oral and dermal toxicity and broad control spectrum, it has had wide use in lawn and garden settings. Most of the carbamates are extremely toxic to Hymenoptera, and precautions must be taken to avoid exposure to foraging bees or parasitic wasps. Some of the carbamates are translocated within plants, making them an effective systemic treatment. (L795)

A carbamate that is used as an herbicide and as a plant growth regulator.

Properties

IUPAC Name |

propan-2-yl N-(3-chlorophenyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClNO2/c1-7(2)14-10(13)12-9-5-3-4-8(11)6-9/h3-7H,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWJSHJJYOPWUGX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)NC1=CC(=CC=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClNO2 | |

| Record name | ISOPROPYL-N-(3-CHLOROPHENYL)CARBAMATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20546 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CHLORPROPHAM | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1500 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7020764 | |

| Record name | Chlorpropham | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7020764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Isopropyl-n-(3-chlorophenyl)carbamate is a brown chunky solid. (NTP, 1992), Colorless to light tan solid; [HSDB] Commercial product is a liquid; [Merck Index] Slightly beige solid; [MSDSonline], COLOURLESS-TO-BROWN CRYSTALS. | |

| Record name | ISOPROPYL-N-(3-CHLOROPHENYL)CARBAMATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20546 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Chlorpropham | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4379 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | CHLORPROPHAM | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1500 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

477 °F at 760 mmHg (decomposition) (NTP, 1992), 149 °C at 2 mm Hg, Boiling point: 246 °C with decomposition | |

| Record name | ISOPROPYL-N-(3-CHLOROPHENYL)CARBAMATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20546 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CHLORPROPHAM | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/981 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

less than 1 mg/mL at 64 °F (NTP, 1992), Readily soluble in most organic solvents (e.g., alcohols, ketones, esters, chlorinated hydrocarbons, aromatic hydrocarbons); moderately soluble in mineral oils (100 g/kg kerosene), Miscible in acetone, carbon disulfide; very soluble in anhydrous ammonia, aromatic solvents, ethyl and isopropyl alcohol, ketones; soluble in kerosene or diesel oil, In water, 89 mg/L at 25 °C, Solubility in water, g/100ml: 0.009 (very poor) | |

| Record name | ISOPROPYL-N-(3-CHLOROPHENYL)CARBAMATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20546 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CHLORPROPHAM | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/981 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CHLORPROPHAM | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1500 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.18 at 86 °F (NTP, 1992) - Denser than water; will sink, 1.180 at 30 °C, 1.18 g/cm³ | |

| Record name | ISOPROPYL-N-(3-CHLOROPHENYL)CARBAMATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20546 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CHLORPROPHAM | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/981 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CHLORPROPHAM | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1500 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

2 mmHg at 300 °F (NTP, 1992), 0.0000075 [mmHg], Vapor pressure = 2 mm Hg at 149 °C, 24 mPa (1.8X10-4 mm Hg) at 20 °C (98% pure) | |

| Record name | ISOPROPYL-N-(3-CHLOROPHENYL)CARBAMATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20546 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Chlorpropham | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4379 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | CHLORPROPHAM | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/981 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless solid, Light-tan powder, Light brown crystalline solid | |

CAS No. |

101-21-3 | |

| Record name | ISOPROPYL-N-(3-CHLOROPHENYL)CARBAMATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20546 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Chlorpropham | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=101-21-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Chlorpropham [BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000101213 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | chlorpropham | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=29466 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Chlorpropham | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7020764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Chlorpropham | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.660 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CHLORPROPHAM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0HBU04R8B0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CHLORPROPHAM | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/981 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CHLORPROPHAM | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1500 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

106.5 °F (NTP, 1992), 40.7-41.1 °C, 41 °C | |

| Record name | ISOPROPYL-N-(3-CHLOROPHENYL)CARBAMATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20546 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CHLORPROPHAM | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/981 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CHLORPROPHAM | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1500 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

Chlorpropham's Disruption of Plant Mitosis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chlorpropham (CIPC), a carbamate herbicide and plant growth regulator, exerts its primary phytotoxic effects by disrupting the process of mitosis in plant cells. This technical guide provides an in-depth examination of the molecular mechanisms underlying this compound's antimitotic activity. Through a comprehensive review of existing literature, this document details the herbicide's impact on microtubule dynamics, spindle formation, and cell cycle progression. Quantitative data on its efficacy, detailed experimental protocols for its study, and diagrams of the implicated cellular pathways are presented to offer a thorough resource for researchers in plant biology, weed science, and drug development.

Introduction

This compound (isopropyl N-(3-chlorophenyl)carbamate) has been widely utilized in agriculture as a pre-emergence herbicide and a post-harvest sprout suppressant, particularly for potatoes.[1][2] Its efficacy stems from its potent ability to inhibit cell division in the meristematic tissues of plants.[3] Understanding the precise mechanism of action at the cellular and molecular level is crucial for optimizing its use, developing new herbicidal compounds, and assessing its potential applications in other fields, such as cancer research, due to the conserved nature of the mitotic machinery. This guide synthesizes the current understanding of this compound's interaction with the plant mitotic apparatus.

Core Mechanism of Action: Microtubule Disruption

The primary target of this compound in plant cells is the microtubule cytoskeleton, a dynamic network of protein filaments essential for various cellular processes, including cell division.[1][4] this compound disrupts mitosis by interfering with the normal dynamics and organization of microtubules, leading to a cascade of cytological abnormalities.[5]

Impact on Microtubule Organization and Dynamics

This compound has been shown to cause a significant disorganization of microtubule arrays in plant cells.[1] In treated cells, microtubules can appear sparse, fragmented, and lack a defined orientation.[1] This disruption affects all major microtubule structures involved in mitosis:

-

Preprophase Band (PPB): The PPB, a dense ring of microtubules that predicts the future division plane, fails to form correctly in the presence of this compound.[1]

-

Mitotic Spindle: The formation of a functional bipolar mitotic spindle is severely impaired. Instead of a well-defined spindle, cells often exhibit abnormal, multipolar spindles or a complete lack of organized spindle fibers.[1][6]

-

Phragmoplast: The phragmoplast, a microtubule structure that guides the formation of the new cell wall during cytokinesis, is also disrupted, leading to incomplete or misplaced cell plates.[1]

The precise molecular interaction leading to this disruption is believed to involve either a direct interaction with tubulin subunits or an interference with Microtubule Organizing Centers (MTOCs).[1][7] Evidence suggests that this compound may bind to β-tubulin, thereby inhibiting the polymerization of tubulin dimers into microtubules.[1]

Consequence on Cell Cycle Progression

The disruption of microtubule-dependent processes leads to a potent arrest of the cell cycle. Plant cells treated with this compound are typically arrested in a prometaphase-like state.[1] This arrest is characterized by condensed chromosomes that fail to align at the metaphase plate due to the absence of a functional spindle. Prolonged exposure to this compound can result in various nuclear and cellular abnormalities, including:

-

Polyploidy: Cells may undergo DNA replication without subsequent cell division, leading to an increase in chromosome number.[1]

-

Binucleate and Multinucleate Cells: Failure of cytokinesis due to a defective phragmoplast can result in cells containing two or more nuclei.[1][3]

-

Incomplete Cell Walls: The malformation of the phragmoplast leads to the formation of incomplete or fragmented cell walls.[1]

Quantitative Data on this compound's Mitotic Disruption

The following table summarizes quantitative data gathered from various studies on the effects of this compound on plant mitosis. It is important to note that the effective concentrations can vary depending on the plant species, tissue type, and experimental conditions.

| Parameter | Plant Species | Concentration | Effect | Reference |

| Mitotic Index | Allium cepa | Dose-dependent | Decrease in mitotic index with increasing concentration. | [8] |

| Mitotic Index | Triticum aestivum | Not specified | Negative impact on mitotic index. | [1] |

| Microtubule Integrity | Triticum aestivum | 50 µM | Complete absence of detectable microtubules. | [1] |

| Cell Cycle Arrest | Various | Micromolar range | Arrest at a prometaphase-like state. | [1] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the mechanism of action of this compound on plant mitosis.

Immunofluorescence Microscopy of Microtubules in Root Tip Cells

This protocol is adapted from established methods for visualizing microtubule arrays in plant cells.[9][10][11][12]

Objective: To visualize the effects of this compound on the organization of microtubule arrays in plant root tip cells.

Materials:

-

Plant seedlings (e.g., Arabidopsis thaliana, Triticum aestivum)

-

This compound stock solution (in DMSO)

-

Microtubule stabilizing buffer (MTSB: 50 mM PIPES, 5 mM EGTA, 5 mM MgSO₄, pH 7.0)

-

Paraformaldehyde (PFA)

-

Triton X-100

-

Cellulase and Pectolyase

-

Primary antibody (e.g., mouse anti-α-tubulin)

-

Secondary antibody (e.g., FITC-conjugated goat anti-mouse)

-

DAPI (4',6-diamidino-2-phenylindole)

-

Antifade mounting medium

-

Microscope slides and coverslips

Procedure:

-

Treatment: Germinate seeds and grow seedlings hydroponically. Treat seedlings with various concentrations of this compound (and a DMSO vehicle control) for a specified duration (e.g., 8-24 hours).

-

Fixation: Excise root tips and fix them in freshly prepared 4% (w/v) PFA in MTSB for 1 hour at room temperature.

-

Permeabilization: Wash the root tips with MTSB. Permeabilize the cell walls by incubating in a solution of 1% (v/v) Triton X-100 in MTSB for 1 hour.

-

Enzymatic Digestion: Digest the cell walls by incubating the root tips in an enzyme solution (e.g., 1% cellulase, 0.1% pectolyase in MTSB) for 30-60 minutes.

-

Squashing: Gently squash the root tips onto a poly-L-lysine coated microscope slide.

-

Immunolabeling:

-

Block the samples with 3% (w/v) BSA in MTSB for 1 hour.

-

Incubate with the primary anti-tubulin antibody (diluted in blocking buffer) overnight at 4°C.

-

Wash three times with MTSB.

-

Incubate with the fluorescently labeled secondary antibody (diluted in blocking buffer) for 2 hours at room temperature in the dark.

-

Wash three times with MTSB.

-

-

Staining and Mounting:

-

Counterstain the nuclei with DAPI for 10 minutes.

-

Mount the samples in antifade medium.

-

-

Microscopy: Observe the samples using a fluorescence or confocal microscope.

In Vitro Tubulin Polymerization Assay

This protocol is based on established methods for monitoring microtubule assembly in vitro.[13][14]

Objective: To determine the direct effect of this compound on the polymerization of purified tubulin.

Materials:

-

Purified plant tubulin

-

This compound stock solution (in DMSO)

-

GTP solution

-

Microtubule polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 1 mM MgCl₂, 1 mM EGTA)

-

Glycerol

-

Spectrophotometer or fluorometer with temperature control

Procedure:

-

Preparation: Prepare a reaction mixture containing tubulin, polymerization buffer, and glycerol on ice.

-

Treatment: Add various concentrations of this compound (and a DMSO vehicle control) to the reaction mixture.

-

Initiation: Initiate polymerization by adding GTP and incubating the mixture at 37°C.

-

Measurement: Monitor the change in absorbance at 340 nm (for turbidity) or fluorescence (if using a fluorescent reporter) over time.

-

Data Analysis: Plot the absorbance/fluorescence as a function of time to generate polymerization curves. Analyze parameters such as the lag phase, polymerization rate, and steady-state polymer mass.

Cell Cycle Analysis by Flow Cytometry

This protocol is adapted from standard procedures for cell cycle analysis in plant tissues.[15][16][17][18][19]

Objective: To quantify the proportion of cells in different phases of the cell cycle following this compound treatment.

Materials:

-

Plant root tips

-

This compound stock solution (in DMSO)

-

Nuclei isolation buffer

-

Propidium iodide (PI)

-

RNase A

-

Flow cytometer

Procedure:

-

Treatment: Treat seedlings with this compound as described in section 4.1.

-

Nuclei Isolation:

-

Excise root tips and chop them finely with a razor blade in ice-cold nuclei isolation buffer.

-

Filter the homogenate through a nylon mesh to remove debris.

-

Centrifuge the filtrate to pellet the nuclei.

-

-

Staining:

-

Resuspend the nuclear pellet in staining solution containing PI and RNase A.

-

Incubate in the dark for 30 minutes.

-

-

Flow Cytometry:

-

Analyze the stained nuclei using a flow cytometer.

-

Collect data on the fluorescence intensity of individual nuclei.

-

-

Data Analysis:

-

Generate a histogram of DNA content.

-

Quantify the percentage of cells in G1, S, and G2/M phases of the cell cycle.

-

Signaling Pathways and Molecular Interactions

While the primary mechanism of this compound is the physical disruption of microtubules, this action likely intersects with cellular signaling pathways that regulate mitosis.

Potential Interaction with the Spindle Assembly Checkpoint (SAC)

The spindle assembly checkpoint (SAC) is a crucial surveillance mechanism that ensures all chromosomes are properly attached to the mitotic spindle before allowing the cell to enter anaphase.[20][21] The widespread chromosomal mis-segregation and mitotic arrest observed in this compound-treated cells suggest a potential activation of the SAC. However, the ultimate failure to maintain a prolonged arrest and the subsequent entry into aberrant cell cycles (e.g., endoreduplication) indicate that this compound may either bypass or eventually override this checkpoint.

Cyclin-Dependent Kinase (CDK) Activity

The progression through the cell cycle is driven by the activity of cyclin-dependent kinases (CDKs).[22][23][24][25][26] The mitotic arrest induced by this compound is likely associated with sustained activity of M-phase promoting CDKs. The eventual aberrant exit from mitosis could be due to a delayed and disorganized inactivation of these kinases. Further research is needed to elucidate the direct or indirect effects of this compound on the activity of specific plant CDKs and their regulatory cyclins.

Conclusion

This compound acts as a potent mitotic inhibitor in plants by primarily targeting the organization and function of the microtubule cytoskeleton. Its ability to disrupt the formation of the preprophase band, mitotic spindle, and phragmoplast leads to a cascade of events including cell cycle arrest, abnormal chromosome segregation, and failed cytokinesis. The resulting cellular phenotypes of polyploidy and multinucleation are hallmarks of its mode of action. While the direct interaction with tubulin is strongly implicated, further research into its effects on cell cycle signaling pathways, such as the spindle assembly checkpoint and cyclin-dependent kinase regulation, will provide a more complete picture of its antimitotic activity. The detailed experimental protocols and compiled data in this guide serve as a valuable resource for researchers aiming to further investigate the intricate mechanisms of this compound and to explore its potential in various scientific and industrial applications.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. my.ucanr.edu [my.ucanr.edu]

- 4. Molecular Bases for Sensitivity to Tubulin-Binding Herbicides in Green Foxtail - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. This compound [isopropyl N-(3-chlorophenyl) carbamate] disrupts microtubule organization, cell division, and early development of sea urchin embryos - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Evaluation of Cellular Uptake and Removal of this compound in the Treatment of Dunaliella salina for Phytoene Production - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Microtubules in Plant Cells: Strategies and Methods for Immunofluorescence, Transmission Electron Microscopy and Live Cell Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Microtubules in Plant Cells: Strategies and Methods for Immunofluorescence, Transmission Electron Microscopy, and Live Cell Imaging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Immunofluorescence microscopy of tubulin and microtubule arrays in plant cells. I. Preprophase band development and concomitant appearance of nuclear envelope-associated tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. benchchem.com [benchchem.com]

- 14. researchgate.net [researchgate.net]

- 15. youtube.com [youtube.com]

- 16. benchchem.com [benchchem.com]

- 17. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Flow cytometry with PI staining | Abcam [abcam.com]

- 19. mdpi.com [mdpi.com]

- 20. DNA Damage during the Spindle-Assembly Checkpoint Degrades CDC25A, Inhibits Cyclin–CDC2 Complexes, and Reverses Cells to Interphase - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Centrosome and spindle assembly checkpoint loss leads to neural apoptosis and reduced brain size - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. mdpi.com [mdpi.com]

- 23. Cyclin dependent protein kinases and stress responses in plants - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Why do plants need so many cyclin-dependent kinase inhibitors? - PMC [pmc.ncbi.nlm.nih.gov]

- 25. CDK-Activating Kinases in Higher Plants - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

Chemical and physical properties of Chlorpropham

For Researchers, Scientists, and Drug Development Professionals

Chlorpropham (CIPC), a member of the carbamate chemical family, is a systemic plant growth regulator and herbicide.[1] It is primarily recognized for its role as a sprout suppressant in stored potatoes and for the preemergence control of various grass and broadleaf weeds in a range of agricultural crops.[1][2] This technical guide provides an in-depth overview of the chemical and physical properties of this compound, its mechanism of action, and relevant experimental methodologies.

Chemical and Physical Properties

This compound is the isopropyl ester of 3-chlorophenylcarbamic acid.[3][4] Its chemical structure consists of a carbamate linkage connecting a meta-chlorinated phenyl ring to an isopropyl group.[4] The technical grade product is typically a white to light brown crystalline solid.[1]

Table 1: Chemical Identification of this compound

| Identifier | Value | Reference |

| IUPAC Name | propan-2-yl N-(3-chlorophenyl)carbamate | [3] |

| Synonyms | CIPC, Isopropyl N-(3-chlorophenyl)carbamate, Isopropyl 3-chlorocarbanilate | [3][5] |

| CAS Number | 101-21-3 | [3] |

| Chemical Formula | C10H12ClNO2 | [3] |

| Molecular Weight | 213.66 g/mol | [3] |

Table 2: Physicochemical Properties of this compound

| Property | Value | Conditions | Reference |

| Melting Point | 38-41 °C | [6] | |

| Boiling Point | 247 °C | [7] | |

| Density | 1.17 g/cm³ | at 24°C | [6] |

| Vapor Pressure | 2.46 x 10⁻² Pa | at 25°C | [6] |

| Water Solubility | 89 mg/L | at 25°C | [7] |

| Solubility in Organic Solvents | Readily soluble in alcohols, ketones, esters, and aromatic hydrocarbons. | [3] | |

| Log P (Octanol/Water Partition Coefficient) | 3.4 | [6] | |

| pKa | 13.3 | at 20 ± 1°C in 19% ethanol | [6] |

| Stability | Stable at temperatures below 100°C; slowly hydrolyzes in acidic and alkaline media. | [7] |

Mechanism of Action

This compound's primary mode of action is the inhibition of cell division, specifically by disrupting microtubule organization.[7] This interference with mitosis prevents normal cell proliferation, leading to its effects as a plant growth regulator and herbicide.

Caption: Simplified diagram of this compound's inhibitory effect on plant cell division.

Experimental Protocols

Determination of Physicochemical Properties

Standard analytical methods are employed to determine the physicochemical properties of this compound.

Caption: A generalized workflow for the characterization of this compound's properties.

Melting Point Determination: The melting point of this compound can be determined using standard methods such as capillary melting point apparatus or Differential Scanning Calorimetry (DSC), which also provides information on the heat of fusion.

Solubility Measurement: The shake-flask method is a common technique for determining the solubility of this compound in water and various organic solvents. A saturated solution is prepared by shaking an excess of the compound in the solvent at a constant temperature until equilibrium is reached. The concentration of this compound in the filtered solution is then determined by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

Octanol-Water Partition Coefficient (Log P) Measurement: The Log P value, a measure of a compound's lipophilicity, can be determined using the shake-flask method or estimated by reverse-phase HPLC. In the shake-flask method, this compound is partitioned between n-octanol and water, and the concentration in each phase is measured to calculate the partition coefficient.

Metabolic Pathways

In animals, this compound is extensively metabolized before excretion. The primary metabolic pathways involve aromatic hydroxylation, oxidation of the isopropyl side chain, and hydrolysis to 3-chloroaniline.

Caption: Overview of the main metabolic routes of this compound in animal systems.

Studies in rats, lactating goats, and laying hens have shown that this compound is rapidly absorbed and almost completely metabolized.[6] In rats, the major metabolites found in urine are aryl O-sulfate conjugates.[6]

Conclusion

This technical guide provides a summary of the key chemical and physical properties of this compound, its mechanism of action as a mitotic inhibitor, and an overview of the experimental protocols used for its characterization. The provided data and diagrams offer a valuable resource for researchers, scientists, and professionals in drug development and related fields who are working with or studying this compound.

References

- 1. EXTOXNET PIP - CHLROPROPHAM [extoxnet.orst.edu]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. This compound | C10H12ClNO2 | CID 2728 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. grokipedia.com [grokipedia.com]

- 5. bcpcpesticidecompendium.org [bcpcpesticidecompendium.org]

- 6. fao.org [fao.org]

- 7. This compound | 101-21-3 [chemicalbook.com]

Chlorpropham molecular structure and synthesis pathways

An In-depth Technical Guide to the Molecular Structure and Synthesis Pathways of Chlorpropham

Introduction

This compound, chemically known as isopropyl N-(3-chlorophenyl)carbamate (CIPC), is a synthetic carbamate ester widely recognized for its role as a plant growth regulator and pre-emergent herbicide.[1][2][3] It is extensively used in agriculture, most notably as a post-harvest sprout suppressant for potatoes, thereby extending their shelf life.[1][2][4] This guide provides a detailed overview of its molecular structure and the primary pathways for its chemical synthesis, intended for researchers and professionals in drug development and chemical sciences.

Molecular Structure and Properties

This compound is a member of the carbamate family, characterized by the ester and amide functional groups. The molecule consists of a 3-chlorophenyl group attached to a carbamate linker, which is in turn esterified with an isopropyl group.

Key Identifiers and Physicochemical Properties:

The fundamental properties of this compound are summarized in the table below, providing a quantitative overview of its chemical and physical characteristics.

| Property | Value | Reference |

| IUPAC Name | propan-2-yl (3-chlorophenyl)carbamate | [1][5][6] |

| Synonyms | CIPC, Isopropyl N-(3-chlorophenyl)carbamate, Isopropyl 3-chlorocarbanilate | [1][7][8] |

| CAS Number | 101-21-3 | [1][9][10] |

| Chemical Formula | C₁₀H₁₂ClNO₂ | [1][9][11][12][13] |

| Molecular Weight | 213.66 g/mol | [1][7][9][12][13] |

| Appearance | Beige to brown solid | [1][3][10] |

| Melting Point | 41 to 42 °C | [1][10] |

| Boiling Point | 251.1 °C at 760 mmHg | [10] |

| Density | 1.18 g/cm³ | [1] |

| Water Solubility | 89 mg/L (at 25 °C) | [3][14] |

| Canonical SMILES | CC(C)OC(=O)NC1=CC(=CC=C1)Cl | [10][11] |

| InChI Key | CWJSHJJYOPWUGX-UHFFFAOYSA-N | [1][9] |

Synthesis Pathways

The industrial production of this compound is primarily achieved through two main synthetic routes. Both methods are efficient for large-scale production. A more recent, environmentally friendlier method utilizing selenium catalysis has also been explored.

Pathway 1: Reaction of 3-Chloroaniline with Isopropyl Chloroformate

This is a classical and widely used method for synthesizing phenylcarbamate esters.[2] The synthesis involves the direct condensation of 3-chloroaniline with isopropyl chloroformate.

Experimental Protocol:

-

Preparation: A solution of m-chloroaniline is prepared in a suitable solvent, often in the presence of a base like caustic soda (NaOH) to neutralize the hydrochloric acid byproduct.[15] The purity of the m-chloroaniline raw material is controlled, with isomer content ideally kept below 0.2%.[15]

-

Degassing: Isopropyl chloroformate is subjected to a bubbling degassing treatment under negative pressure at a temperature of 5-40°C to remove residual free phosgene.[15]

-

Reaction: The treated isopropyl chloroformate is added to the m-chloroaniline solution. The reaction proceeds, forming this compound.

-

Work-up and Purification: The pH of the reaction mixture is adjusted to 6-8 with a dilute acid.[15] The mixture is then washed with deionized water, leading to the separation of an oil layer containing the crude this compound.[15] The crude product is dehydrated to yield the final, qualified product with a purity of around 99.5% and a yield of approximately 98%.[15]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. grokipedia.com [grokipedia.com]

- 3. This compound | 101-21-3 [chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. bcpcpesticidecompendium.org [bcpcpesticidecompendium.org]

- 6. This compound | C10H12ClNO2 | CID 2728 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. fao.org [fao.org]

- 8. haihangchem.com [haihangchem.com]

- 9. This compound [webbook.nist.gov]

- 10. This compound|lookchem [lookchem.com]

- 11. This compound (Ref: ENT 18060) [sitem.herts.ac.uk]

- 12. targetmol.com [targetmol.com]

- 13. scbt.com [scbt.com]

- 14. Page loading... [wap.guidechem.com]

- 15. CN102167670A - Method for producing this compound - Google Patents [patents.google.com]

The Journey of Chlorpropham in Soil: A Technical Guide to its Environmental Fate and Transport

An In-depth Whitepaper for Researchers, Scientists, and Environmental Professionals

The widely used herbicide and potato sprout suppressant, Chlorpropham (CIPC), has been a cornerstone of agricultural practices for decades. However, its environmental persistence, mobility, and the formation of potentially more toxic degradation products necessitate a thorough understanding of its fate and transport in the soil environment. This technical guide provides a comprehensive overview of the key processes governing this compound's behavior in soil, including its degradation, sorption, and mobility. It is designed to equip researchers, scientists, and drug development professionals with the critical data and methodologies required for environmental risk assessment and the development of safer alternatives.

Degradation of this compound in Soil: A Tale of Microbial Action

The persistence of this compound in soil is primarily dictated by microbial degradation. The compound is considered to be moderately persistent, with its half-life (DT50) in soil varying significantly depending on environmental conditions.[1] Under aerobic conditions, this compound is primarily transformed through the hydrolysis of its ester linkage, yielding 3-chloroaniline (3-CA) and isopropanol.[1] This process is predominantly mediated by a diverse range of soil microorganisms, including bacteria such as Pseudomonas striata, Flavobacterium sp., Agrobacterium sp., and Achromobacter sp.[1]

Several factors influence the rate of this compound degradation. Temperature plays a crucial role, with degradation being more rapid at higher temperatures. For instance, reported half-lives are approximately 65 days at 15°C, decreasing to 30 days at 29°C.[1] Soil moisture is another critical factor, as it directly impacts microbial activity. While photodegradation and volatilization are not considered significant dissipation pathways for this compound in soil, the presence of a thriving microbial community is paramount for its breakdown.[1]

Quantitative Degradation Data

The following table summarizes the degradation kinetics of this compound in soil under various reported conditions.

| Half-Life (DT50) (days) | Conditions | Reference(s) |

| <14 | Silty clay loam and silt loam soils (upper 3 inches), field conditions | [2] |

| 30 | Soil at 29°C | [1] |

| 65 | Soil at 15°C | [1] |

| 15% to 30% degradation | Aerobic conditions after 100 days | [3] |

Sorption and Mobility: The Tug-of-War for this compound in Soil

The movement of this compound through the soil profile is largely governed by its sorption to soil particles. This process, in turn, is heavily influenced by the soil's organic matter content. This compound exhibits a moderate to low mobility in soil, with reported organic carbon-water partitioning coefficient (Koc) values ranging from 245 to 816 L/kg.[1]

The strength of sorption is directly correlated with the amount of organic matter in the soil. In soils with high organic content, this compound binds more tightly to the soil matrix, reducing its availability for leaching into groundwater. Conversely, in sandy soils with low organic matter, the potential for leaching is higher. Clay content, on the other hand, appears to play a less significant role in the sorption of this compound.

Quantitative Sorption Data

The table below presents the soil sorption coefficients for this compound.

| Sorption Coefficient | Value (L/kg) | Soil Type/Conditions | Reference(s) |

| Koc | 245 - 816 | Various soil types | [1] |

Experimental Protocols: A Framework for Studying this compound's Fate

Standardized guidelines from the Organisation for Economic Co-operation and Development (OECD) and the U.S. Environmental Protection Agency (EPA) provide a robust framework for investigating the environmental fate of pesticides like this compound.

Aerobic and Anaerobic Transformation in Soil (OECD 307)

This guideline is designed to determine the rate and pathway of degradation in both aerobic and anaerobic soil environments.

Methodology:

-

Soil Selection: A range of representative soils are chosen, characterized by their organic carbon content, pH, clay content, and microbial biomass.

-

Test Substance Application: The test substance, typically radiolabelled this compound, is applied to the soil samples at a rate reflecting the maximum recommended field application.

-

Incubation: The treated soil samples are incubated in the dark under controlled temperature (e.g., 20°C) and moisture (e.g., 40-60% of maximum water holding capacity) for up to 120 days. For anaerobic conditions, the soil is flooded and purged with an inert gas.

-

Sampling and Analysis: At specified intervals, soil samples are collected and extracted. The extracts are analyzed using techniques like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) to quantify the parent compound and its transformation products.

-

Data Analysis: The rate of degradation (DT50 and DT90) is calculated, and a degradation pathway is proposed.

Adsorption - Desorption Using a Batch Equilibrium Method (OECD 106)

This method is used to determine the sorption and desorption characteristics of a chemical in soil.

Methodology:

-

Soil and Solution Preparation: Several soil types with varying organic carbon content are used. A solution of the test substance (e.g., this compound) in a 0.01 M CaCl2 solution is prepared at different concentrations.

-

Equilibration: A known mass of soil is mixed with a known volume of the test solution in a centrifuge tube. The tubes are agitated for a predetermined equilibration period (e.g., 24 hours) at a constant temperature.

-

Separation and Analysis: The soil suspension is centrifuged to separate the solid and liquid phases. The concentration of the test substance in the supernatant is measured.

-

Calculation of Sorption: The amount of substance adsorbed to the soil is calculated by the difference between the initial and equilibrium concentrations in the solution. The soil adsorption coefficient (Kd) and the organic carbon normalized adsorption coefficient (Koc) are then determined.

-

Desorption: The supernatant is replaced with a fresh solution without the test substance, and the process is repeated to determine the extent of desorption.

Analytical Method: LC-MS/MS for this compound and 3-Chloroaniline in Soil

A common and sensitive method for the simultaneous determination of this compound and its primary metabolite, 3-chloroaniline, in soil is Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

Protocol Outline:

-

Extraction: A representative soil sample is extracted with an organic solvent, such as acetonitrile, often with the aid of sonication.

-

Clean-up: The extract may be passed through a solid-phase extraction (SPE) cartridge to remove interfering substances.

-

Analysis: The cleaned-up extract is injected into an LC-MS/MS system. The compounds are separated on a chromatographic column and then detected and quantified by the mass spectrometer operating in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.

Visualizing the Processes

To better illustrate the concepts discussed, the following diagrams have been generated using the Graphviz DOT language.

Conclusion

The environmental fate and transport of this compound in soil are complex processes influenced by a multitude of factors, with microbial degradation and sorption to organic matter being the most critical. Its moderate persistence and potential for leaching, particularly in soils with low organic content, underscore the importance of careful management and the search for more environmentally benign alternatives. The standardized protocols outlined in this guide provide a clear pathway for researchers to generate the robust data needed to accurately assess the environmental risks associated with this compound and other agrochemicals. A comprehensive understanding of these fundamental processes is essential for safeguarding soil and water resources while ensuring sustainable agricultural productivity.

References

An In-depth Technical Guide on the Toxicological Profile of Chlorpropham and its Metabolites

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Chlorpropham, or Isopropyl N-(3-chlorophenyl) carbamate (CIPC), is a carbamate pesticide widely utilized as a pre- and post-emergence herbicide and, most notably, as a post-harvest sprout suppressant for stored potatoes. While effective in its agricultural applications, its toxicological profile, along with that of its metabolites, warrants a thorough examination for risk assessment and regulatory purposes. This document provides a comprehensive overview of the toxicology of this compound, detailing its metabolic pathways, acute and chronic toxicity, genotoxicity, carcinogenicity, and reproductive/developmental effects. Key quantitative data are summarized in tabular format, and detailed experimental protocols for pivotal studies are described. Furthermore, this guide includes visualizations of key metabolic and toxicological pathways to facilitate a deeper understanding of its mechanism of action.

Metabolism and Toxicokinetics

This compound is extensively metabolized in animals, with primary pathways involving hydroxylation of the phenyl ring, oxidation of the isopropyl side chain, and hydrolysis to 3-chloroaniline (3-CA).[1]

In rats, the major metabolic route involves the formation of isopropyl N-(3-chloro-4-hydroxyphenyl)carbamate (4-OH-CIPC), which is subsequently conjugated with glucuronic acid or sulfate for excretion, primarily in the urine.[1][2] Minor metabolites include 3-CA and 3-chloroacetanilide.[2] Studies in goats and hens show a similar metabolic pattern, with p-hydroxy-chlorpropham O-sulfate being a key metabolite.[1] Notably, the parent compound, this compound, tends to accumulate in fatty tissues.[1]

One of the main degradation products, 3-chloroaniline (3-CA), is considered to be of higher toxicological concern than the parent compound itself.[3][4]

Metabolic Pathway of this compound

The metabolic conversion of this compound involves several key enzymatic steps, primarily occurring in the liver. The pathway illustrates the generation of its main metabolites, 4-hydroxythis compound and 3-chloroaniline, and their subsequent conjugation.

Caption: Metabolic pathway of this compound in mammals.

Quantitative Toxicological Data

The toxicity of this compound has been evaluated across various species and exposure durations. The following tables summarize the key quantitative data.

Acute Toxicity

This compound exhibits low acute toxicity via oral, dermal, and inhalation routes.[5]

| Test | Species | Route | Value | Reference |

| LD50 | Rat | Oral | >4200 mg/kg bw | [5][6] |

| LD50 | Rabbit | Dermal | >2000 mg/kg bw | [5] |

| LC50 | Rat | Inhalation (4h) | >0.47 mg/L | [5][6] |

| Table 1: Acute Toxicity of this compound |

Subchronic and Chronic Toxicity

The primary target organs in repeated dose studies are the hematopoietic system and the thyroid.[5]

| Duration | Species | NOAEL | Key Effects Observed at LOAEL | Reference |

| 90-Day | Rat | 2.65 mg/kg bw/day | Effects on the liver. | [5] |

| 90-Day | Rat | 10 mg/kg bw/day | Increased methaemoglobin formation. | [5] |

| 1-Year | Dog | 1.72 mg/kg bw/day | Hepatotoxicity. | [5] |

| 60-Week | Dog | 5 mg/kg bw/day | Changes in the thyroid. | [5] |

| Table 2: Repeated-Dose Toxicity of this compound (No-Observed-Adverse-Effect Levels) |

Reproductive and Developmental Toxicity

This compound is not considered a reproductive toxicant, nor is it teratogenic at doses non-toxic to the mother.

| Study Type | Species | NOAEL | Endpoint | Reference |

| Reproductive | Rat | >10000 ppm | Reproductive performance | [7] |

| Developmental | Rat | 350 mg/kg/day | Developmental effects | [7] |

| Developmental | Rabbit | 125 mg/kg/day | Developmental effects | [7] |

| Developmental | Rat | 100 mg/kg/day | Maternal toxicity | [7] |

| Developmental | Rabbit | 250 mg/kg/day | Maternal toxicity | [7] |

| Table 3: Reproductive and Developmental Toxicity of this compound |

Regulatory Guideline Values

Based on the toxicological data, regulatory bodies have established acceptable daily intake (ADI) and acute reference dose (ARfD) values.

| Value | Level | Basis | Reference |

| ADI | 0.05 mg/kg bw/day | Based on a NOAEL of 5 mg/kg bw/day from a 60-week dog study with a 100-fold safety factor. | [5][6][8] |

| ARfD | 0.5 mg/kg bw | Based on a NOAEL of 50 mg/kg bw from an acute dog study with a 100-fold safety factor. | [5][6][8] |

| Table 4: Health-Based Guideline Values for this compound |

Mechanisms of Toxicity and Signaling Pathways

Endocrine Disruption: Androgen Receptor Antagonism

Recent studies have identified this compound as an androgen receptor (AR) antagonist.[9][10] It does not exhibit agonistic activity but acts as a true antagonist. The mechanism involves the inhibition of AR homodimerization, which is a critical step for the translocation of the receptor from the cytoplasm to the nucleus. By preventing this translocation, this compound effectively blocks androgen-mediated gene transcription.[9][10][11]

Caption: Mechanism of this compound as an Androgen Receptor antagonist.

Developmental Toxicity in Zebrafish

Studies using zebrafish embryos have shown that this compound can induce pathological morphological changes and embryonic death.[12][13] The proposed mechanism involves the downregulation of key cell cycle-regulating genes (e.g., ccnd1, ccne1, cdk6).[12] Furthermore, this compound disrupts vascular morphogenesis by decreasing the expression of specific regulators like flt1, kdr, and vegfaa.[12][13] This indicates a potential for developmental toxicity in aquatic organisms.

Toxicity of Metabolites

-

3-Chloroaniline (3-CA): This metabolite is considered toxic upon inhalation, ingestion, and dermal contact.[3] Acute exposure can lead to methemoglobinemia.[3] It is also suspected of being a carcinogen and has been associated with liver and kidney damage upon chronic exposure.[3][4]

-

4-Hydroxythis compound (4-OH-CIPC): While classified as harmful if swallowed and an irritant, its primary toxicological concern arises from in vitro studies on rat hepatocytes.[2][14] These studies suggest that the accumulation of free 4-OH-CIPC can lead to a reduction in ATP synthesis and affect cell permeability, contributing to cytotoxicity.[2]

Experimental Protocols

The toxicological profile of this compound has been established through a series of standardized tests, largely following OECD (Organisation for Economic Co-operation and Development) guidelines.[15][16]

General Toxicity Testing Workflow

A typical workflow for a repeated-dose oral toxicity study, such as the pivotal 1-year dog study, follows a structured protocol to ensure data reliability and regulatory acceptance.

Caption: Generalized workflow for a chronic oral toxicity study.

Protocol for the 1-Year Chronic Toxicity Study in Dogs (Basis for ADI)

-

Guideline: Based on principles similar to OECD Test Guideline 452 (Chronic Toxicity Studies) and 409 (Repeated Dose 90-Day Oral Toxicity Study in Non-Rodents).[17][18]

-

Test System: Beagle dogs, typically four males and four females per group.

-

Administration: The test substance (this compound) is administered orally, often in gelatin capsules, daily for one year.

-

Dose Levels: At least three dose levels and a concurrent control group. Doses are selected based on shorter-term studies (e.g., 90-day studies) to establish a dose-response relationship, with the highest dose expected to produce some toxicity but not mortality. For this compound, doses would be set to investigate effects on the thyroid and hematopoietic system.[5]

-

Observations:

-

In-life: Daily clinical observations, weekly measurements of body weight and food consumption, and periodic ophthalmoscopic and neurological examinations.

-

Clinical Pathology: Hematology, clinical chemistry, and urinalysis are conducted at baseline, 3, 6, and 12 months. Key parameters for this compound include red blood cell counts, hemoglobin, hematocrit, and methemoglobin levels.

-

-

Pathology: At the end of the study, all animals undergo a full necropsy. Organ weights are recorded, and a comprehensive set of tissues is collected for microscopic examination (histopathology). Special attention is given to the liver, spleen, and thyroid.[5]

-

Data Analysis: Statistical analysis is performed to identify significant differences between treated and control groups. The No-Observed-Adverse-Effect Level (NOAEL) is determined as the highest dose at which no statistically or biologically significant adverse effects are observed.[19]

Protocol for In Vitro Cytotoxicity Assay in Rat Hepatocytes

-

Objective: To assess the direct cytotoxic potential of this compound and its metabolites on liver cells.[2]

-

Test System: Freshly isolated primary hepatocytes from adult rats (e.g., Sprague-Dawley). Isolation is typically performed by a two-step collagenase perfusion method.[20][21]

-

Methodology:

-

Cell Culture: Isolated hepatocytes are plated on collagen-coated plates and allowed to attach, forming a monolayer.[21]

-

Exposure: The cells are incubated with various concentrations of the test substance (e.g., this compound, 4-OH-CIPC) for a defined period (e.g., 24 hours).[2][22]

-

Cytotoxicity Assessment: Cell viability is measured using one or more assays:

-

Membrane Integrity Assays: Lactate dehydrogenase (LDH) release from damaged cells is quantified in the culture medium.[23]

-

Metabolic Activity Assays: The MTT or similar tetrazolium salt reduction assays are used, where mitochondrial dehydrogenases in viable cells convert the salt to a colored formazan product, which is measured spectrophotometrically.[24]

-

Dye Exclusion Assays: Viable cells exclude dyes like Trypan Blue, which can be assessed via microscopy and cell counting.[20][23]

-

-

-

Data Analysis: The results are typically expressed as a percentage of the control (untreated cells), and an EC50 value (the concentration causing a 50% reduction in cell viability) is calculated.[24]

Conclusion

This compound demonstrates low acute toxicity. The primary toxicological concerns from repeated exposure are effects on the hematopoietic system (methemoglobinemia) and the thyroid. It is not considered to be a reproductive toxicant or teratogen under normal conditions. While generally considered non-genotoxic in vivo, some in vitro assays have shown potential for genotoxicity. The US EPA classifies it as non-carcinogenic.[9] A significant finding is its activity as an androgen receptor antagonist, classifying it as an endocrine disruptor. Its metabolite, 3-chloroaniline, presents a greater toxicological hazard than the parent compound. The established ADI of 0.05 mg/kg bw/day and ARfD of 0.5 mg/kg bw provide regulatory benchmarks for assessing human risk. Further research into the endocrine-disrupting potential and the toxicity of its metabolites is crucial for a complete understanding of its risk profile.

References

- 1. fao.org [fao.org]

- 2. Biotransformation of this compound (CIPC) in isolated rat hepatocytes and xenoestrogenic activity of CIPC and its metabolites by in vitro assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Page loading... [wap.guidechem.com]

- 4. 3-Chloroaniline CAS#: 108-42-9 [m.chemicalbook.com]

- 5. Pesticide residues in food 2005 [fao.org]

- 6. This compound (Ref: ENT 18060) [sitem.herts.ac.uk]

- 7. This compound | C10H12ClNO2 | CID 2728 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. apps.who.int [apps.who.int]

- 9. researchgate.net [researchgate.net]

- 10. This compound, a carbamate ester herbicide, has an endocrine-disrupting potential by inhibiting the homodimerization of human androgen receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pure.dongguk.edu [pure.dongguk.edu]

- 12. Developmental toxicity of this compound induces pathological changes and vascular irregularities in zebrafish embryos - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Developmental toxicity of this compound induces pathological changes and vascular irregularities in zebrafish embryos | CoLab [colab.ws]

- 14. 4-Hydroxythis compound | C10H12ClNO3 | CID 92262 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. OECD Guidelines for the Testing of Chemicals - Wikipedia [en.wikipedia.org]

- 16. oecd.org [oecd.org]

- 17. wisnerbaum.com [wisnerbaum.com]

- 18. A retrospective analysis of toxicity studies in dogs and impact on the chronic reference dose for conventional pesticide chemicals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. accessdata.fda.gov [accessdata.fda.gov]

- 20. mdpi.com [mdpi.com]

- 21. Isolation and Primary Culture of Rat Hepatic Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 24. cdn.toxicdocs.org [cdn.toxicdocs.org]

Degradation of Chlorpropham in Aqueous Solutions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chlorpropham (isopropyl N-(3-chlorophenyl)carbamate), a widely used herbicide and potato sprout suppressant, can undergo degradation in aqueous environments through various pathways, leading to the formation of several degradation products. Understanding the fate of this compound in water is crucial for assessing its environmental impact and ensuring water quality. This technical guide provides an in-depth overview of the degradation products of this compound in aqueous solutions, detailing the primary degradation pathways, quantitative data on degradation rates, and comprehensive experimental protocols for their analysis.

Degradation Pathways of this compound

The degradation of this compound in aqueous solutions primarily occurs through three main pathways: hydrolysis, photolysis, and biodegradation. These pathways can act independently or concurrently, leading to a range of degradation products.

Hydrolysis

Hydrolysis of this compound involves the cleavage of the carbamate linkage, primarily yielding 3-chloroaniline (3-CA) and isopropanol. This process is influenced by pH and temperature. While this compound is relatively stable at neutral and acidic pH, its hydrolysis rate increases under alkaline conditions.

Photolysis

Photodegradation, or photolysis, occurs when this compound molecules absorb light energy, leading to their decomposition. This process can be influenced by the wavelength and intensity of light. The primary photoproduct of this compound in aqueous solution is also 3-chloroaniline.

Biodegradation

Microorganisms present in water and sediment can utilize this compound as a source of carbon and energy, leading to its biodegradation. This is a significant pathway for the natural attenuation of this compound in the environment. The initial step in the aerobic biodegradation of this compound is typically the hydrolysis of the carbamate bond to form 3-chloroaniline. Further microbial degradation of 3-chloroaniline can lead to the formation of compounds like 4-chlorocatechol, which can be further mineralized to carbon dioxide and water.[1]

A proposed biodegradation pathway of this compound by Bacillus licheniformis involves the initial hydrolysis to 3-chloroaniline, followed by dioxygenase-catalyzed conversion to a chlorinated catechol, which then undergoes ring cleavage.[1]

Quantitative Data on this compound Degradation

The rate of this compound degradation in aqueous solutions is dependent on various environmental factors. The following tables summarize available quantitative data on its degradation through different pathways.

Table 1: Hydrolysis and Biodegradation Rates of this compound in Aqueous Solutions

| Degradation Pathway | Conditions | Degradation Rate/Half-life | Reference |

| Hydrolysis | Aqueous solution | 90% degradation in 59 to 130 days | [2] |

| Aerobic Biodegradation | Environmental conditions | 15% to 30% degradation after 100 days | [2] |

Table 2: Major Degradation Products of this compound in Aqueous Solutions

| Degradation Pathway | Primary Degradation Product | Other Identified Products |

| Hydrolysis | 3-Chloroaniline (3-CA) | Isopropanol |

| Photolysis | 3-Chloroaniline (3-CA) | - |

| Biodegradation | 3-Chloroaniline (3-CA) | 4-Chlorocatechol, p-hydroxy-chlorpropham |

Experimental Protocols

Accurate monitoring and quantification of this compound and its degradation products are essential for research and environmental assessment. The following sections provide detailed methodologies for key experiments.

Analysis of this compound and 3-Chloroaniline by High-Performance Liquid Chromatography (HPLC) with UV Detection

This method is suitable for the simultaneous determination of this compound and its primary degradation product, 3-chloroaniline, in aqueous samples.

4.1.1. Materials and Reagents

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

This compound analytical standard

-

3-Chloroaniline analytical standard

-

Solid-phase extraction (SPE) cartridges (e.g., C18)

-

Syringe filters (0.45 µm)

4.1.2. Instrumentation

-

High-Performance Liquid Chromatograph (HPLC) system equipped with a UV-Vis detector.

-

C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

4.1.3. Sample Preparation (Solid-Phase Extraction)

-

Condition the C18 SPE cartridge by passing 5 mL of acetonitrile followed by 5 mL of HPLC-grade water.

-

Load 100 mL of the aqueous sample onto the conditioned cartridge at a flow rate of approximately 5 mL/min.

-

Wash the cartridge with 5 mL of HPLC-grade water to remove interfering substances.

-

Dry the cartridge under vacuum for 10 minutes.

-

Elute the analytes with 5 mL of acetonitrile.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 1 mL of the mobile phase.

-

Filter the reconstituted sample through a 0.45 µm syringe filter into an HPLC vial.

4.1.4. Chromatographic Conditions

-

Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 60:40 v/v). The exact ratio may need optimization based on the specific column and system.

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 20 µL.

-

Column Temperature: Ambient.

-

UV Detection Wavelength: 238 nm (for this compound) and 240 nm (for 3-chloroaniline). A diode array detector can be used to monitor both wavelengths simultaneously.

4.1.5. Quantification Prepare a series of calibration standards of this compound and 3-chloroaniline in the mobile phase. Construct a calibration curve by plotting the peak area against the concentration for each analyte. Determine the concentration of the analytes in the samples by comparing their peak areas with the calibration curve.

Analysis of this compound and its Degradation Products by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS provides high sensitivity and selectivity for the identification and quantification of this compound and its degradation products.

4.2.1. Materials and Reagents

-

Dichloromethane (pesticide residue grade)

-

n-Hexane (pesticide residue grade)

-

Anhydrous sodium sulfate

-

This compound analytical standard

-

3-Chloroaniline analytical standard

4.2.2. Instrumentation

-

Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS).

-

Capillary column suitable for pesticide analysis (e.g., HP-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

4.2.3. Sample Preparation (Liquid-Liquid Extraction)

-